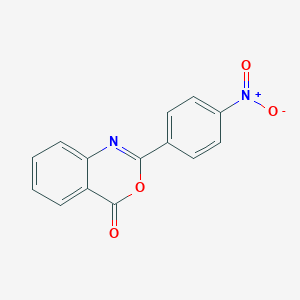

2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-14-11-3-1-2-4-12(11)15-13(20-14)9-5-7-10(8-6-9)16(18)19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCDVVORESXHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337451 | |

| Record name | 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780450 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16063-05-1 | |

| Record name | 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-NITROPHENYL)-4H-3,1-BENZOXAZIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 4 Nitrophenyl 4h 3,1 Benzoxazin 4 One and Analogues

Classical and Modified Cyclization Approaches to 4H-3,1-Benzoxazin-4-ones

The traditional synthesis of 4H-3,1-benzoxazin-4-ones, including the 2-(4-nitrophenyl) derivative, has heavily relied on cyclization reactions of N-acylated anthranilic acids. These methods, while established, often require harsh conditions or multiple steps.

Condensation Reactions Involving Anthranilic Acid Derivatives and Substituted Benzoyl Chlorides

A foundational method for synthesizing 2-aryl-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with aroyl chlorides. uomosul.edu.iq In the case of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, anthranilic acid is treated with 4-nitrobenzoyl chloride. The reaction is typically carried out in a pyridine (B92270) solution. rsc.org The mechanism proceeds through the acylation of the amino group of anthranilic acid by 4-nitrobenzoyl chloride to form an N-(4-nitrobenzoyl)anthranilic acid intermediate. A second equivalent of the acid chloride reacts with the carboxylic group to form a mixed anhydride (B1165640). Subsequent cyclization through the loss of a 4-nitrobenzoic acid molecule yields the final benzoxazinone (B8607429) product. uomosul.edu.iq Using two moles of benzoyl chloride for every mole of anthranilic acid in pyridine results in a high yield of the corresponding 2-phenyl-4H-3,1-benzoxazin-4-one. rsc.org

| Reactants | Reagents/Solvents | Key Intermediate | Product | Yield |

| Anthranilic acid, 4-Nitrobenzoyl chloride | Pyridine | N-(4-nitrobenzoyl)anthranilic acid mixed anhydride | This compound | High (by analogy) |

Thionyl Chloride-Mediated Cyclization Protocols

Thionyl chloride (SOCl₂) is a widely used reagent for the cyclodehydration of N-acylanthranilic acids to form 2-substituted-4H-3,1-benzoxazin-4-ones. masterorganicchemistry.com This method involves the initial formation of the N-(4-nitrobenzoyl)anthranilic acid, which is then treated with thionyl chloride. The thionyl chloride activates the carboxylic acid group, facilitating an intramolecular nucleophilic attack from the amide oxygen, leading to ring closure. masterorganicchemistry.comderpharmachemica.com This process is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the product. masterorganicchemistry.com While effective, this method requires the handling of the corrosive and moisture-sensitive thionyl chloride. derpharmachemica.com

| Starting Material | Reagent | Conditions | Product | Noteworthy |

| N-(4-nitrobenzoyl)anthranilic acid | Thionyl chloride (SOCl₂) | Reflux | This compound | Gaseous byproducts (SO₂, HCl) simplify workup. masterorganicchemistry.com |

Expedited and Environmentally Benign Synthetic Routes

Recent advancements in synthetic methodology have focused on developing more efficient and environmentally friendly approaches to 4H-3,1-benzoxazin-4-ones. These methods often involve one-pot procedures and milder reaction conditions.

One-Pot Synthesis Under Mild Conditions

A significant improvement over classical methods is the development of one-pot syntheses. One such method describes the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives from anthranilic acid and an acyl chloride using cyanuric chloride and N,N-dimethylformamide (DMF) at room temperature. nih.gov This approach avoids the need to isolate the N-acylanthranilic acid intermediate. The reaction proceeds in high yields under mild conditions with a simple workup procedure. nih.govresearchgate.net This method is characterized by simplified pathways, minimized energy consumption, and fewer reaction steps compared to traditional protocols. nih.gov

| Reactants | Reagents/Solvents | Conditions | Product | Advantages |

| Anthranilic acid, 4-Nitrobenzoyl chloride | Cyanuric chloride, DMF | Room Temperature | This compound | One-pot, mild conditions, high yield, simple workup. nih.gov |

Application of Iminium Cations as Cyclizing Agents

The use of iminium cations as cyclizing agents represents a modern and efficient strategy. The Vilsmeier-Haack reagent, a chloroiminium ion typically generated from DMF and phosphorus oxychloride (POCl₃), is a powerful tool in organic synthesis. ijpcbs.comwikipedia.org Similarly, a mixture of cyanuric chloride and DMF generates an effective iminium cation that acts as a cyclizing agent for the cyclodehydration of N-acylanthranilic acids. nih.govresearchgate.net This allows for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives in high yields at room temperature. nih.gov The reaction is believed to proceed via the activation of the carboxylic acid group by the iminium cation, which facilitates the intramolecular cyclization.

| Precursor | Cyclizing Agent Source | Active Species | Conditions | Product |

| N-(4-nitrobenzoyl)anthranilic acid | Cyanuric Chloride/DMF | Iminium Cation | Room Temperature | This compound |

| N-(4-nitrobenzoyl)anthranilic acid | POCl₃/DMF (Vilsmeier-Haack) | Chloroiminium ion | Ambient Temperature | This compound |

Derivatization Strategies from Precursors for Tailored Structure Synthesis

The synthesis of tailored 4H-3,1-benzoxazin-4-one analogues often begins with the derivatization of readily available precursors like anthranilic acid or anthranilonitrile. nih.govcore.ac.uk Anthranilic acid, with its amino and carboxylic acid functionalities, is a versatile starting material for creating a wide range of N-substituted derivatives that can then be cyclized. core.ac.ukscispace.com For instance, reacting anthranilic acid with different substituted benzoyl chlorides allows for the introduction of various aryl groups at the 2-position of the benzoxazinone ring. nih.gov Similarly, anthranilonitrile (2-aminobenzonitrile) can be used to synthesize quinazolines, which are structurally related to benzoxazinones, by reacting it with organomagnesium compounds and acyl halides. core.ac.uk These precursor derivatization strategies are crucial for generating a library of compounds with diverse functionalities for further applications.

| Precursor | Derivatization Reaction | Intermediate | Subsequent Reaction | Target Structure |

| Anthranilic acid | Acylation with various aroyl chlorides | N-Aroylanthranilic acids | Cyclodehydration | 2-Aryl-4H-3,1-benzoxazin-4-ones |

| Anthranilonitrile | Reaction with Grignard reagents and acyl halides | Amine-imine complexed dianions | Cyclization | Quinazolines |

Solid-Phase and Combinatorial Library Synthesis Techniques for Benzoxazinone Frameworks

The development of high-throughput screening methods in drug discovery has necessitated the parallel advancement of synthetic methodologies capable of rapidly generating large numbers of diverse molecules. Solid-phase synthesis and combinatorial chemistry have emerged as powerful tools to meet this demand, allowing for the systematic and efficient construction of libraries of compounds, including those based on the privileged 4H-3,1-benzoxazin-4-one scaffold. While specific solid-phase synthesis of this compound is not extensively detailed in the literature, the principles and techniques have been successfully applied to structurally related heterocyclic systems, providing a blueprint for its potential library generation.

The core strategy of solid-phase synthesis involves anchoring a starting material to an insoluble polymer support (resin), carrying out a series of chemical transformations in a stepwise manner, and finally cleaving the desired product from the support. This approach simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing of the resin.

A plausible solid-phase approach to a library of 2-aryl-4H-3,1-benzoxazin-4-ones, including the title compound, would likely commence with the immobilization of an anthranilic acid derivative onto a suitable resin. For instance, a substituted anthranilic acid could be attached to a Wang or Merrifield resin through its carboxylic acid functionality. The immobilized anthranilic acid would then undergo acylation of its amino group with a variety of acyl chlorides, including 4-nitrobenzoyl chloride, to introduce the desired C2 substituent. Subsequent cyclization, potentially mediated by a dehydrating agent, would form the benzoxazinone ring. Finally, cleavage from the resin, typically with an acid such as trifluoroacetic acid (TFA), would release the target 2-substituted-4H-3,1-benzoxazin-4-one.

The power of this technique lies in its combinatorial potential. By employing a diverse set of building blocks at each variable position, a large library of analogues can be synthesized. For the 2-aryl-4H-3,1-benzoxazin-4-one framework, diversity can be introduced through the use of various substituted anthranilic acids and a wide array of acyl chlorides.

Table 1: Illustrative Combinatorial Library of 2-Aryl-4H-3,1-benzoxazin-4-one Analogues

| Entry | R1 | R2 | R3 | R4 | Ar |

|---|---|---|---|---|---|

| 1 | H | H | H | H | 4-Nitrophenyl |

| 2 | 5-Cl | H | H | H | 4-Nitrophenyl |

| 3 | H | 6-Br | H | H | 4-Nitrophenyl |

| 4 | H | H | 7-F | H | 4-Nitrophenyl |

| 5 | H | H | H | H | 4-Chlorophenyl |

| 6 | 5-Cl | H | H | H | 4-Chlorophenyl |

| 7 | H | H | H | H | 4-Methoxyphenyl |

| 8 | 5-Cl | H | H | H | 4-Methoxyphenyl |

This combinatorial approach is not limited to solution-phase chemistry but is highly amenable to automation and parallel synthesis, significantly accelerating the generation of compound libraries for biological screening. The benzoxazinone core is also a valuable intermediate in the synthesis of other important heterocyclic systems, such as quinazolinones. The solid-phase synthesis of benzoxazinones can be integrated into a multi-step reaction sequence to produce libraries of these related compounds, further expanding the chemical space that can be explored. For example, the resin-bound benzoxazinone can be treated with various amines to yield a diverse library of N-substituted quinazolinones.

While the direct solid-phase synthesis of this compound has not been a primary focus of published research, the methodologies developed for analogous heterocyclic frameworks provide a clear and viable path for its production and the generation of extensive libraries for further investigation.

Elucidation of Chemical Reactivity and Transformation Pathways of 2 4 Nitrophenyl 4h 3,1 Benzoxazin 4 One

Nucleophilic Attack at the C-4 Carbonyl Center of the Benzoxazinone (B8607429) Ring

The chemical reactivity of the 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one ring system is fundamentally dictated by the presence of two key electrophilic centers: the C-4 carbonyl carbon and the C-2 imine carbon. The C-4 position, being part of a lactone-like ester linkage, is highly susceptible to nucleophilic attack. uomosul.edu.iq This initial interaction is the gateway to most of the compound's transformation pathways.

The reaction mechanism commences with the approach of a nucleophile to the C-4 carbonyl group. This leads to the formation of a tetrahedral intermediate, breaking the aromaticity of the fused benzene (B151609) ring momentarily. ubaya.ac.id The subsequent collapse of this intermediate results in the cleavage of the acyl-oxygen bond (C4-O3), leading to the opening of the oxazinone ring. This ring-opening event generates an N-acylanthranilic acid derivative, which is a common intermediate in the reactions of benzoxazinones. The stability and fate of this intermediate depend on the nature of the attacking nucleophile and the reaction conditions. ncl.res.in

The electrophilicity of the C-4 carbon is significantly enhanced by the cumulative electron-withdrawing effects of the fused benzene ring, the carbonyl group itself, and the substituent at the C-2 position. In the case of this compound, the potent electron-withdrawing nitro group on the phenyl ring further polarizes the entire system, making the C-4 carbonyl carbon even more receptive to nucleophilic attack. nih.govresearchgate.net

Intramolecular Cyclization Reactions and Structural Rearrangements

While the predominant reactivity pathway for this compound involves intermolecular reactions initiated by external nucleophiles, the potential for intramolecular cyclization and structural rearrangements exists under specific conditions. These transformations are less common but can lead to unique and complex heterocyclic frameworks.

For instance, thermal or photochemical stimuli can potentially induce rearrangements. Although not extensively documented for this specific compound, related heterocyclic systems are known to undergo such transformations. For example, intramolecular C-H activation strategies have been developed to access related dihydro-benzoxazinone structures from suitable precursors, indicating the possibility of manipulating the core structure through cyclization. nih.gov These reactions often require specific functional groups to be present on the benzoxazinone scaffold and may be mediated by transition metal catalysts or specific reagents that promote internal bond formation.

Influence of the 4-Nitrophenyl Moiety on Reaction Selectivity and Rate

The substituent at the C-2 position of the 4H-3,1-benzoxazin-4-one ring plays a critical role in modulating the molecule's reactivity. The 4-nitrophenyl group at this position exerts a profound electronic influence on the entire heterocyclic system. nih.gov

The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both the inductive (-I) and resonance (-R) effects. lumenlearning.comnumberanalytics.com This strong electron withdrawal has two major consequences:

Increased Electrophilicity: The electron density is pulled away from the benzoxazinone ring system towards the nitrophenyl moiety. This effect significantly increases the partial positive charge on both the C-2 and C-4 carbons, rendering them more electrophilic. researchgate.net As a result, the ring is "activated" towards nucleophilic attack. This leads to an increased reaction rate compared to analogs with electron-donating or less strongly withdrawing groups at the C-2 position. nih.govlumenlearning.com

Reaction Selectivity: The enhanced electrophilicity at C-4 directs nucleophiles preferentially to this site, reinforcing the ring-opening pathway as the primary mode of reaction. While C-2 is also activated, the carbonyl at C-4 is generally the more reactive site for initial attack by most nucleophiles, leading to the predictable formation of quinazolinones and amides. In some cases, electron-withdrawing groups have been shown to favor the formation of ring-opened intermediates over fully cyclized products under certain conditions. nih.gov

Sophisticated Spectroscopic and Crystallographic Characterization of 2 4 Nitrophenyl 4h 3,1 Benzoxazin 4 One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one, both proton (¹H) and carbon-13 (¹³C) NMR studies are critical for unambiguous structural confirmation. nih.gov

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the eight aromatic protons, distributed between the benzoxazinone (B8607429) core and the 4-nitrophenyl substituent. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) provide a roadmap to the proton framework.

The protons of the 4-nitrophenyl group typically appear as two distinct doublets in an AA'BB' system due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group are deshielded and resonate further downfield compared to the protons meta to it. The protons on the fused benzene (B151609) ring of the benzoxazinone moiety are expected to produce a more complex multiplet pattern, influenced by their respective positions relative to the heterocyclic ring and the carbonyl group.

Based on analyses of similar benzoxazinone structures, the expected chemical shifts for the aromatic protons can be predicted. ubaya.ac.id For instance, in the related compound 2-phenyl-4H-benzo[d] rsc.orgnih.govoxazin-4-one, aromatic protons are observed in the δ 7.57-8.19 ppm range. ubaya.ac.id The presence of the nitro group in the target compound would likely shift the signals for its associated phenyl ring further downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-ortho (NO₂) | ~8.3-8.5 | Doublet (d) |

| H-meta (NO₂) | ~8.1-8.3 | Doublet (d) |

| Benzoxazinone Protons | ~7.5-8.2 | Multiplet (m) |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The spectrum for this compound is expected to show 10 signals for the 14 carbon atoms, as four pairs of carbons in the 4-nitrophenyl and benzoxazinone rings are chemically equivalent.

Key characteristic signals include the carbonyl carbon (C=O) of the lactone ring, which is expected to appear significantly downfield (~160 ppm), and the imine carbon (C=N), also in the downfield region (~155-160 ppm). ubaya.ac.id The carbon atoms attached to the nitro group and the oxygen atom will also exhibit characteristic chemical shifts. Differentiation between the benzoxazinone and its acylaminobenzoic acid precursors can be effectively achieved by analyzing characteristic J(CH) coupling interactions in the high-frequency carbonyl region of the spectrum. nih.gov

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Lactone) | ~160 |

| C=N (Imine) | ~155-160 |

| C-NO₂ | ~150 |

| Quaternary Carbons (Aromatic) | ~120-150 |

| CH Carbons (Aromatic) | ~115-140 |

Note: The predicted values are based on data from analogous structures and established ¹³C NMR correlation charts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule's mass and numerous fragment ion peaks.

For this compound (molar mass: 268.22 g/mol ), the molecular ion peak is expected at m/z 268. The fragmentation pattern is anticipated to be complex but informative. Common fragmentation pathways for related heterocyclic systems often involve the loss of small, stable molecules like CO, CO₂, and NO₂. The fragmentation of the 4-nitrophenyl group is a well-understood process and can lead to characteristic ions. mdpi.com Key expected fragments might include:

[M - NO₂]⁺ (m/z 222): Loss of the nitro group.

[M - CO]⁺ (m/z 240): Loss of carbon monoxide from the lactone ring.

[C₇H₄NO]⁺ (m/z 118): A fragment corresponding to the benzoxazinone core after cleavage.

[C₆H₄NO₂]⁺ (m/z 122): The 4-nitrophenyl cation.

Analysis of GC-MS data available through the NIST Mass Spectrometry Data Center confirms the presence of the compound and its mass. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. The theoretical exact mass of this compound (C₁₄H₈N₂O₄) is 268.04840674 Da. nih.gov HRMS analysis would be expected to yield a measured mass that corresponds to this theoretical value within a very narrow margin of error (typically <5 ppm), thereby confirming the molecular formula.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, making them excellent tools for structural characterization.

A detailed study combining experimental FTIR and FT-Raman spectra with Density Functional Theory (DFT) calculations has provided a comprehensive vibrational assignment for this compound. researchgate.net The key vibrational modes are associated with the carbonyl group, the imine bond, the nitro group, and the aromatic rings.

Key characteristic bands observed in the spectra include:

C=O Stretching: The lactone carbonyl group gives rise to a strong absorption in the IR spectrum, typically in the region of 1750-1770 cm⁻¹. For the related 2-phenyl-4H-benzo[d] rsc.orgnih.govoxazin-4-one, this band appears at 1764 cm⁻¹. ubaya.ac.id

C=N Stretching: The imine bond within the oxazine (B8389632) ring shows a characteristic band around 1615-1630 cm⁻¹. ubaya.ac.id

NO₂ Stretching: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the aromatic rings.

The presence of specific IR bands at 1574 cm⁻¹ and 1037 cm⁻¹, along with Raman bands at 1571 cm⁻¹ and 1038 cm⁻¹, have been used to support the existence of dimeric species of the compound in the solid state. researchgate.net

Table 3: Selected Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O Stretch (Lactone) | ~1760 | - |

| C=N Stretch (Imine) | ~1620 | ~1620 |

| NO₂ Asymmetric Stretch | ~1530 | ~1530 |

| NO₂ Symmetric Stretch | ~1350 | ~1350 |

| Dimer-associated band | 1574 | 1571 |

| Dimer-associated band | 1037 | 1038 |

Source: Data derived from studies on the title compound and its close analogues. ubaya.ac.idresearchgate.net

Single-Crystal X-ray Diffraction Analysis of Benzoxazinone Structures and Analogues

Determination of Dihedral Angles and Molecular Planarity

The planarity of the molecular structure is a critical factor influencing the electronic properties and packing behavior of benzoxazinone derivatives. X-ray diffraction studies on analogues of this compound provide insight into the typical conformations these molecules adopt in the solid state.

In the case of 2-Phenyl-4H-3,1-benzoxazin-4-one, a closely related analogue, the molecule is nearly planar. researchgate.netnih.govnih.gov The dihedral angle between the plane of the phenyl ring and the 3,1-benzoxazin-4-one fragment has been determined to be a mere 3.72 (4)°. researchgate.netnih.govnih.gov This near-coplanarity suggests a significant degree of conjugation across the molecule.

Similarly, the structure of 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one demonstrates high planarity. nih.govelsevierpure.com The benzoxazin-4-one fused-ring system itself is exceptionally flat, with a root-mean-square (r.m.s.) deviation of 0.018 Å. nih.govelsevierpure.com This planar fused-ring system is nearly coplanar with the attached substituted benzene ring, exhibiting a dihedral angle of just 0.81 (4)°. nih.govelsevierpure.com However, the nitro groups in this analogue are twisted out of the plane of the benzene rings to which they are attached. nih.govelsevierpure.com

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 2-Phenyl-4H-3,1-benzoxazin-4-one | Phenyl Ring | 3,1-Benzoxazin-4-one Fragment | 3.72 (4) | researchgate.net |

| 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one | Benzene Ring | Benzoxazin-4-one Fused-Ring System | 0.81 (4) | nih.govelsevierpure.com |

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of benzoxazinone derivatives is stabilized by a network of non-covalent interactions, including hydrogen bonds and π-π stacking, which play a crucial role in determining the supramolecular architecture. mdpi.com

In the crystal structure of 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one, both intramolecular and intermolecular hydrogen bonds are observed. An intramolecular N—H⋯N hydrogen bond contributes to the planarity between the two main ring systems. nih.gov In the crystal packing, intermolecular amine–nitro N—H⋯O hydrogen bonds lead to the formation of centrosymmetric dimeric aggregates. nih.govelsevierpure.com These aggregates are further connected into a three-dimensional structure by C—H⋯O interactions. nih.gov

π-π stacking is another significant interaction observed in these structures. For 2-Phenyl-4H-3,1-benzoxazin-4-one, molecules are arranged into stacks parallel to the b-axis, facilitated by π–π stacking interactions with a centroid-centroid distance of 4.2789 (11) Å. researchgate.netnih.gov The crystal packing is also stabilized by weak intermolecular C—H⋯O interactions. researchgate.netnih.gov In the case of 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one, π–π interactions are also present, occurring between the oxazinyl and terminal benzene rings with an inter-centroid distance of 3.5069 (7) Å. nih.govelsevierpure.com These interactions help connect the dimeric aggregates into a larger three-dimensional network. nih.gov

| Compound | Interaction Type | Description | Distance (Å) | Reference |

|---|---|---|---|---|

| 2-Phenyl-4H-3,1-benzoxazin-4-one | π–π Stacking | Centroid-Centroid Distance | 4.2789 (11) | researchgate.net |

| 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one | π–π Stacking | Inter-centroid distance between oxazinyl and terminal benzene rings | 3.5069 (7) | nih.govelsevierpure.com |

| 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one | Hydrogen Bonding | Intermolecular N—H⋯O and C—H⋯O | Not specified | nih.gov |

| 2-Phenyl-4H-3,1-benzoxazin-4-one | Hydrogen Bonding | Intermolecular C—H⋯O | Not specified | researchgate.net |

Computational Chemistry and Quantum Mechanical Investigations of 2 4 Nitrophenyl 4h 3,1 Benzoxazin 4 One

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of benzoxazinone (B8607429) derivatives. Calculations are often performed using hybrid functionals like B3LYP combined with basis sets such as 6-31G* and 6-311++G** to achieve a balance between computational cost and accuracy. researchgate.net

Theoretical studies have focused on optimizing the geometries of both the monomeric form of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (NPB) and its potential dimeric structures. researchgate.net X-ray diffraction data for similar compounds, like 2-phenyl-4H-3,1-benzoxazin-4-one, show that the molecule is nearly planar, with a very small dihedral angle between the phenyl ring and the benzoxazinone moiety. researchgate.net For 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one, the benzoxazin-4-one fused-ring system is also observed to be coplanar with the attached benzene (B151609) ring. nih.gov In the solid phase, the existence of dimeric species, connected through intermolecular interactions, is supported by both calculations and experimental spectroscopic data. researchgate.net

The electronic characteristics of a molecule are defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO band gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net

A large band gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound and its analogs, frontier orbital analysis reveals that the presence of deactivating groups, such as the nitro (NO2) group, contributes to good stability and high chemical hardness. researchgate.net

Table 1: Calculated Electronic Properties of Benzoxazinone Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (ΔE) (eV) | Chemical Hardness |

|---|---|---|---|---|

| NO2-PB | Data not available | Data not available | Data not available | High |

| Cl-PB | Data not available | Data not available | Data not available | High |

| CH3-PB | Data not available | Data not available | Data not available | Low |

Atoms in Molecules (AIM) Theory for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density. wikipedia.org By analyzing the critical points in the electron density and the gradient paths, AIM can characterize the nature of atomic and intermolecular interactions. wikipedia.org In the study of this compound, AIM analysis has been used to investigate its topological properties, corroborating findings on molecular stability derived from other methods like NBO. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule. The MEP map illustrates the charge distribution, identifying regions that are susceptible to electrophilic or nucleophilic attack. researchgate.net

In an MEP map:

Negative regions (red/yellow) indicate an excess of electron density and are prone to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Positive regions (blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.

Neutral regions (green) represent areas with a balanced electrostatic potential.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl group and the nitro group, marking them as primary sites for electrophilic interactions. researchgate.netnih.gov

Comparative Theoretical Studies with Substituted Benzoxazinone Derivatives

Comparative studies involving this compound (NO2-PB) and its derivatives, such as the chlorinated (Cl-PB) and methylated (CH3-PB) analogs, provide crucial insights into the effects of substituent groups on the molecule's properties. researchgate.net

The nature of the substituent on the phenyl ring significantly influences the stability and reactivity of the benzoxazinone core. Electron-withdrawing groups (like NO2 and Cl) and electron-donating groups (like CH3) alter the electronic distribution within the molecule. researchgate.net

Stability: NBO and AIM analyses have established a stability order of Cl-PB > NO2-PB > CH3-PB. This indicates that the electron-withdrawing chloro group confers the most stability, followed by the nitro group. The electron-donating methyl group results in the least stable compound of the three. researchgate.net

Reactivity: The frontier orbital analyses align with the stability findings. The chlorinated and nitrated derivatives (Cl-PB and NO2-PB) exhibit high chemical hardness and good stability. Conversely, the methylated derivative (CH3-PB) is predicted to have a higher chemical reactivity. researchgate.net

Table 2: Comparative Properties of Substituted Benzoxazinone Derivatives

| Property | 2-(4-Chlorophenyl) derivative (Cl-PB) | 2-(4-Nitrophenyl) derivative (NO2-PB) | 2-(4-Methylphenyl) derivative (CH3-PB) |

|---|---|---|---|

| Substituent Effect | Deactivating (Electron-withdrawing) | Deactivating (Electron-withdrawing) | Activating (Electron-donating) |

| Relative Stability | Highest | Intermediate | Lowest |

| Chemical Hardness | High | High | Low |

| Chemical Reactivity | Low | Low | High |

Based on findings from comparative theoretical studies. researchgate.net

Structure Activity Relationship Sar and Pharmacophore Modeling for 2 4 Nitrophenyl 4h 3,1 Benzoxazin 4 One Derivatives

Impact of Substitutions on the 4H-3,1-Benzoxazin-4-one Core

Modifications to the core 4H-3,1-benzoxazin-4-one ring system have been shown to significantly influence the biological potency of its derivatives. The position and nature of substituents play a critical role in defining the molecule's interaction with its biological target.

Research into a series of 4H-3,1-benzoxazin-4-one derivatives as inhibitors of human leukocyte elastase (HL elastase) revealed specific structural requirements for potency. bohrium.com A comprehensive analysis of 175 benzoxazinones demonstrated that alkyl groups at the R5 position enhance inhibitory activity by hindering enzyme-catalyzed deacylation. Conversely, substitution at the R6 position was found to be highly unfavorable for activity. The bulk of substituents at the R7 and R8 positions did not appear to be a significant factor in determining potency. bohrium.com

Further studies on Cathepsin G inhibitors suggest that introducing substituents at positions 6 and 7 of the benzoxazinone (B8607429) ring could potentially enhance inhibitory potency. nih.gov In the context of antimicrobial activity, chloro-substituted derivatives have demonstrated better activity compared to other variants. Additionally, for antifungal applications, compounds featuring a long alkyl chain at the 2-position of the benzoxazine ring have shown promising activity.

| Substitution Position | Effect on Biological Activity | Target/Activity | Reference |

|---|---|---|---|

| R5 (Alkyl group) | Enhances potency | HL Elastase Inhibition | bohrium.com |

| R6 | Highly unfavorable | HL Elastase Inhibition | bohrium.com |

| Positions 6 and 7 | May enhance potency | Cathepsin G Inhibition | nih.gov |

| Core (Chloro group) | Enhances activity | Antimicrobial | |

| Position 2 (Long alkyl chain) | Good activity | Antifungal |

Influence of the Nitrophenyl Substituent and its Modifications on Biological Activity

Studies have shown that a nitrobenzoxazin-4-one derivative exhibits good cytotoxicity against P388 leukemia cells and also functions as an inhibitor of porcine pancreatic elastase. nih.gov The position of the nitro group is also important; for instance, 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one was found to have significant antibacterial activity against Bacillus subtilis. researchgate.net

Comparative structural analyses of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (NO2-PB) with its chlorinated (Cl-PB) and methylated (CH3-PB) analogs highlight the deactivating nature of the nitro substituent. researchgate.net Frontier molecular orbital analysis revealed that the NO2-PB derivative possesses good stability and high chemical hardness. researchgate.net Crystallographic studies of a related compound, 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one, show that the nitro groups are twisted out of the plane of the benzene (B151609) rings, which can influence intermolecular interactions. nih.gov

Electronic Effects of Aromatic Ring Substituents on Biological Potency

The electronic nature of substituents on both the benzoxazinone core and the 2-aryl ring profoundly affects biological potency. These effects are generally categorized as either electron-donating (activating) or electron-withdrawing (deactivating). lumenlearning.com

For HL elastase inhibitors, electron-withdrawing substituents at the R2 position of the benzoxazinone core significantly enhance potency. bohrium.com A simple electronic parameter was found to be sufficient to account for most of the variance in alkaline hydrolysis rates, confirming that electronic factors are major determinants of the reactivity of the benzoxazinone scaffold. bohrium.com

Conversely, in the development of anticancer agents based on a 1,4-benzoxazine scaffold, it was observed that the introduction of electron-donating groups (such as -OMe or -CH3) at the para-position of an attached aryl ring led to stronger anti-cancer activities compared to electron-withdrawing substituents. nih.gov However, during the chemical synthesis of some benzoxazinone derivatives, the presence of a strong electron-withdrawing group like -NO2 on the anthranilic acid precursor resulted in lower product yields. nih.gov

| Substituent Type | Position | Effect on Potency | Target/Activity | Reference |

|---|---|---|---|---|

| Electron-withdrawing | R2 of benzoxazinone | Enhances potency | HL Elastase Inhibition | bohrium.com |

| Electron-donating | para-position of aryl ring | Enhances potency | Anticancer | nih.gov |

| Electron-withdrawing | para-position of aryl ring | Reduces potency | Anticancer | nih.gov |

Conformational Analysis and Molecular Docking Studies to Elucidate Receptor Interactions

Conformational analysis and molecular docking are powerful computational tools used to understand how these molecules orient themselves within the binding site of a biological target. These studies provide insights into the key intermolecular interactions that govern binding affinity and selectivity.

Crystallographic data reveals that the 2-phenyl-4H-3,1-benzoxazin-4-one molecule is nearly planar. researchgate.net This planarity, along with potential π-π stacking and hydrogen bonding interactions, is crucial for its binding to target proteins. researchgate.net For example, in a related dinitro-substituted compound, the benzoxazin-4-one fused-ring system is co-planar with the attached benzene ring, a conformation stabilized by an intramolecular hydrogen bond. nih.gov

Molecular docking studies of 4H-3,1-benzoxazin-4-one derivatives as Cathepsin G inhibitors have identified specific binding orientations. The nature of the substituent at position 2 dictates how the inhibitor fits into the S1 subsite of the enzyme. nih.gov Key interactions observed include hydrogen bonds between the inhibitor and amino acid residues such as His44, Ser181, and Ser200. nih.gov Similar docking studies on derivatives targeting human neutrophil elastase have also been performed to build common binding models, highlighting the importance of specific conformations for effective inhibition. nih.gov

Identification of Key Pharmacophoric Elements for Desired Biological Profiles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is instrumental in designing new molecules with improved activity and selectivity.

For substituted benzoxazinone derivatives with antiplatelet activity, 3D-QSAR and pharmacophore identification studies have highlighted that hydrogen bond acceptors, aromatic features, and hydrophobic regions are the most important elements for activity. nih.govresearchgate.net A typical pharmacophore model for a different class of inhibitors, such as phosphodiesterase 4 (PDE4), also includes two hydrogen bond acceptors, one hydrophobic region, and one aromatic ring feature. semanticscholar.org

The specific arrangement of these features is critical. For instance, in a pharmacophore model for factor IXA inhibitors, the key elements included two aromatic features separated by a specific distance (1.2 Å), a positive ionizable group, a hydrogen bond acceptor (ester oxygen), and a hydrogen bond donor. pharmacophorejournal.com More complex interactions have been identified for inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), where the pharmacophore includes a bidentate chelating motif, a core scaffold for π-π stacking interactions, and hydrophobic groups for additional contacts within the binding pocket. nih.gov These models serve as valuable templates for the virtual screening and rational design of novel, potent derivatives. researchgate.netnih.gov

Translational Applications in Medicinal Chemistry and Drug Discovery

2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one as a Privileged Scaffold for Drug Design

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. nih.gov The benzoxazinone (B8607429) core, and specifically the this compound structure, is recognized as such a scaffold. nih.govuomosul.edu.iq Its value lies in its rigid bicyclic system which can be readily functionalized at various positions, allowing for the systematic exploration of chemical space and the optimization of interactions with biological macromolecules.

The presence of the 4-nitrophenyl group at the 2-position is of particular interest. This electron-withdrawing substituent can influence the electronic properties of the entire molecule, potentially enhancing its binding affinity to target proteins. ontosight.ai Furthermore, the nitro group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. ontosight.ai The inherent biological activities associated with the benzoxazinone nucleus, such as anti-inflammatory, antimicrobial, and anticancer properties, are often potentiated or modulated by the nature of the substituent at the C-2 position, making the 4-nitrophenyl moiety a key determinant of the compound's therapeutic potential. ontosight.ai

Development of Novel Therapeutic Agents Based on Benzoxazinone Frameworks

The benzoxazinone framework has been successfully employed as a template for the development of a diverse array of therapeutic agents. nih.gov The inherent bioactivity of this scaffold has prompted medicinal chemists to synthesize and evaluate numerous derivatives for various disease indications. nih.gov For instance, benzoxazinone analogs have been investigated as potent anti-inflammatory agents. By modifying the core structure, researchers have been able to develop compounds that exhibit significant inhibition of inflammatory mediators. nih.govmongoliajol.info

In the realm of oncology, derivatives of the benzoxazinone scaffold have shown promising anticancer activity. ontosight.ai Studies have demonstrated their ability to inhibit the proliferation of cancer cells and induce apoptosis. ontosight.ai The versatility of the benzoxazinone ring system allows for the incorporation of different pharmacophoric groups to target specific pathways involved in cancer progression.

Furthermore, the antimicrobial potential of benzoxazinone-based compounds has been extensively explored. ontosight.ai Derivatives have been synthesized that display inhibitory effects against a range of bacterial and fungal pathogens, highlighting the potential of this scaffold in the development of new anti-infective agents. ontosight.ai

Rational Design of Derivatives with Improved Potency, Selectivity, and Biological Profiles

Rational drug design strategies are pivotal in transforming a lead compound into a viable drug candidate with enhanced efficacy and safety. In the context of this compound, medicinal chemists have utilized structure-activity relationship (SAR) studies to guide the design of new analogs with improved pharmacological properties. These studies systematically explore how modifications to different parts of the molecule affect its biological activity. nih.gov

For example, alterations to the substitution pattern on the phenyl ring at the C-2 position can have a profound impact on potency and selectivity. The introduction of various substituents allows for the fine-tuning of electronic and steric properties to optimize interactions with the target protein. Moreover, modifications to the benzoxazinone nucleus itself, such as the introduction of substituents on the benzene (B151609) ring, can influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Computational modeling and molecular docking studies have also played a crucial role in the rational design of benzoxazinone derivatives. These in silico techniques provide insights into the binding modes of these compounds with their biological targets, enabling the design of new molecules with predicted higher affinities and selectivities.

Utility of this compound as a Synthetic Intermediate for Bioactive Molecules

Beyond its intrinsic biological activities, this compound is a valuable synthetic intermediate for the construction of other complex heterocyclic systems with significant biological potential. uomosul.edu.iqnih.gov The reactivity of the benzoxazinone ring allows for its transformation into other important scaffolds, most notably quinazolinones. iiste.orgresearchgate.net

The reaction of this compound with various nitrogen nucleophiles, such as amines and hydrazines, provides a straightforward and efficient route to a wide range of substituted quinazolinones. iiste.org This transformation is of considerable importance as the quinazolinone nucleus is another privileged scaffold found in numerous approved drugs with diverse therapeutic applications, including anticancer, anticonvulsant, and antihypertensive activities.

The versatility of this compound as a building block is further demonstrated by its use in the synthesis of other heterocyclic compounds. The oxazinone ring can be opened and subsequently recyclized with different reagents to afford novel molecular architectures, expanding the chemical diversity accessible from this starting material. uomosul.edu.iq

Future Directions and Emerging Research Avenues in 2 4 Nitrophenyl 4h 3,1 Benzoxazin 4 One Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones has traditionally been achieved by treating anthranilic acids with aroyl chlorides. nih.gov However, future research is increasingly focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes. These novel pathways are crucial for generating a diverse library of derivatives for further study.

Key emerging methodologies include:

Green Chemistry Approaches : To minimize environmental impact, sustainable practices are being integrated into synthetic chemistry. researchgate.net This includes the use of deep eutectic solvents (DES), which are biodegradable and low-cost, as alternatives to conventional volatile organic solvents. researchgate.net

Mechanochemical Synthesis : Solvent-assisted grinding presents a rapid and efficient method for the cyclodehydration of N-substituted anthranilic acid derivatives. organic-chemistry.orgorganic-chemistry.org This technique often reduces reaction times to mere minutes and minimizes solvent use, aligning with the principles of green chemistry. organic-chemistry.org

Microwave-Assisted Synthesis : The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of benzoxazinone (B8607429) derivatives. researchgate.net This method offers an efficient alternative to conventional heating. researchgate.net

Catalytic Systems : Research is ongoing into novel catalytic systems, including transition-metal-free oxidative cascades and gold-catalyzed heteroannulation, to construct the benzoxazinone core with high efficiency and atom economy. nih.govmdpi.com For instance, an iodine-catalyzed oxidative sequence using oxone as the oxidant has proven effective for creating 2-arylbenzoxazin-4-ones from anthranilic acid and various aldehydes. mdpi.com

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Conventional Synthesis | Reaction of anthranilic acid with aroyl chlorides in pyridine (B92270). | Well-established, historical method. | nih.gov |

| Mechanochemical Grinding | Solvent-assisted grinding with reagents like TCT and PPh3. | Rapid (1-2 mins), minimal solvent, high yields. | organic-chemistry.org |

| Microwave-Assisted SNAr | Metal-free nucleophilic aromatic substitution. | Reduced reaction times (7-12 mins), good yields (55-82%). | researchgate.net |

| Deep Eutectic Solvents (DES) | Use of solvents like choline (B1196258) chloride:urea. | Environmentally friendly, green chemistry approach. | researchgate.net |

Advanced In Silico Screening and Computational Drug Design Approaches

Computational methods are becoming indispensable in modern drug discovery for their ability to predict the biological activity of compounds and accelerate the identification of promising drug candidates. For 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one and its analogues, in silico approaches offer a powerful tool for rational drug design.

Future research in this area will likely involve:

High-Throughput Virtual Screening (HTVS) : Screening large chemical libraries, such as the ChemBridge library, against specific biological targets can rapidly identify novel benzoxazinone derivatives with high binding affinity. nih.gov This approach has already been used to identify a benzoxazinone-containing compound as a potent dual inhibitor of EGFR and HER2 kinases, which are implicated in gastric cancers. nih.gov

Molecular Docking Studies : These simulations are used to predict the binding mode and affinity of a ligand to a protein target. d-nb.info For benzoxazinone derivatives, docking has been employed to investigate interactions with targets like methionyl-tRNA synthetase (MRS), a potential target in cancer therapy. ubaya.ac.idresearchgate.netnih.gov Such studies help in understanding the structure-activity relationship (SAR) and in optimizing the lead compounds for better efficacy.

Pharmacokinetic and Toxicity Prediction : In silico ADME (absorption, distribution, metabolism, and excretion) and toxicity models can predict the drug-likeness of novel derivatives early in the discovery process, helping to prioritize compounds with favorable pharmacokinetic profiles and low toxicity. d-nb.info

Identification and Validation of New Biological Targets

While the benzoxazinone core is known for a broad spectrum of biological activities, including anticancer and antimicrobial effects, the precise molecular targets are not always fully elucidated. ontosight.ainih.gov A significant future research avenue is the identification and validation of novel biological targets for this compound and its derivatives.

Promising areas of investigation include:

Cancer-Related Kinases : Beyond EGFR and HER2, many other kinases play a central role in tumor development and progression. nih.gov Screening benzoxazinone derivatives against a panel of cancer-related kinases could uncover new targets for cancer therapy.

Heat Shock Proteins (Hsp90) : Hsp90 is a molecular chaperone that is critical for the stability of many proteins required for tumor cell growth and has been identified as a potential drug target for benzoxazinone-related compounds. researchgate.net

Bacterial and Fungal Enzymes : Given their documented antimicrobial activity, these compounds could be investigated as inhibitors of essential enzymes in pathogenic microorganisms, providing new leads for antibiotics and antifungals. raco.catresearchgate.net

Inflammatory Pathway Proteins : The anti-inflammatory properties of benzoxazinones suggest they may interact with key proteins in inflammatory cascades, such as cyclooxygenases (COX). ontosight.aid-nb.info

Development of Targeted Therapies and Prodrug Strategies

Building on the identification of specific biological targets, future work will focus on developing targeted therapies that can deliver the active compound to the desired site of action, thereby increasing efficacy and reducing off-target effects.

Two key strategies are:

Targeted Therapy Development : Once a specific target, such as a cancer-related kinase, is validated, derivatives of this compound can be optimized to maximize potency and selectivity for that target. This leads to the development of precision medicines with potentially fewer side effects than conventional chemotherapy. nih.gov

Investigation of Synergistic Effects in Combination Therapies

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in cancer treatment. nih.gov Investigating the synergistic potential of this compound with existing drugs could lead to more effective treatment regimens.

Future research should explore:

Combination with Chemotherapeutic Agents : Studies could assess whether this benzoxazinone derivative can enhance the efficacy of conventional anticancer drugs. nih.gov A synergistic interaction could allow for lower doses of the chemotherapeutic agent, potentially reducing its toxicity and side effects. chemistryviews.org

Overcoming Drug Resistance : Natural compounds and their derivatives have shown promise in overcoming resistance to standard therapies. nih.gov Research could determine if this compound can re-sensitize resistant cancer cells to existing treatments.

Multi-Targeted Approaches : Combining this compound with another drug that acts on a different biological pathway could produce a powerful synergistic effect. elifesciences.org For example, combining an Hsp90 inhibitor with other types of tumor inhibitors has been shown to have synergistic antitumor effects. researchgate.net

| Research Avenue | Objective | Example Approach | Potential Outcome |

|---|---|---|---|

| Novel Synthesis | Develop efficient and sustainable synthetic methods. | Microwave-assisted or mechanochemical synthesis. | Faster, higher-yield production with less waste. |

| In Silico Design | Predict and optimize biological activity. | High-throughput virtual screening and molecular docking. | Rapid identification of potent lead compounds. |

| New Target Validation | Discover novel mechanisms of action. | Screening against panels of kinases or microbial enzymes. | New therapeutic applications for various diseases. |

| Prodrug Strategies | Improve pharmacokinetic properties. | Attach promoieties to enhance solubility or permeability. | Improved drug delivery and bioavailability. |

| Combination Therapies | Enhance therapeutic efficacy and overcome resistance. | Combine with standard chemotherapies or other targeted drugs. | More effective treatments with fewer side effects. |

Q & A

Q. What are the common synthetic methods for preparing 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one?

Q. How is this compound characterized structurally?

Characterization involves a combination of spectroscopic techniques:

- FTIR : Peaks at ~1724 cm⁻¹ (C=O stretch) and ~1600–1640 cm⁻¹ (C=N stretch) confirm the benzoxazinone core .

- ¹H NMR : Aromatic protons in the 7.2–8.5 ppm range and the absence of NH₂ signals validate the cyclic structure .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 296 for the parent compound) and fragmentation patterns align with the molecular formula C₁₃H₈N₂O₄ .

Q. What biological activities have been reported for derivatives of this compound?

Derivatives exhibit diverse bioactivities:

- Antimicrobial : 2-substituted aminobenzoic acid derivatives show moderate activity against Staphylococcus aureus and E. coli (MIC = 32–64 µg/mL) .

- Anticonvulsant : Quinazolinone derivatives demonstrate seizure inhibition in rodent models, with ED₅₀ values comparable to phenytoin .

- Antioxidant : DPPH radical scavenging assays reveal IC₅₀ values of 12–45 µM for select analogs .

Advanced Research Questions

Q. How does microwave irradiation enhance the synthesis of benzoxazinone derivatives?

Q. What mechanistic insights explain the reactivity of this compound with nucleophiles?

The electron-withdrawing 4-nitrophenyl group activates the carbonyl carbon toward nucleophilic attack. Hydrazine hydrate reacts with the benzoxazinone core via ring-opening to form hydrazide derivatives (e.g., 2-(4H-3,1-benzoxazin-2-yl)-tetrachlorobenzoic acid hydrazide), as confirmed by IR and NMR . Steric effects from substituents at position 2 influence regioselectivity, with bulky groups favoring C–O bond cleavage over C–N .

Q. How can computational methods predict the biological activity of benzoxazinone derivatives?

Molecular docking (AutoDock 4.0) and density functional theory (DFT) simulations correlate structural features with activity. For example:

- Docking studies reveal hydrogen bonding between the nitro group and bacterial DNA gyrase (binding energy = −8.2 kcal/mol) .

- Long-range corrected hybrid functionals (e.g., ωB97X-D) model vibrational spectra (FTIR/Raman) to validate experimental data .

Q. What strategies address contradictory bioactivity data in benzoxazinone research?

Discrepancies in antibacterial efficacy (e.g., mild vs. potent activity) may arise from assay conditions (e.g., bacterial strain variability) or compound solubility. Mitigation strategies include:

Q. How do structure-activity relationships (SARs) guide the design of hypolipidemic benzoxazinones?

Hypolipidemic activity depends on substituent polarity and steric bulk:

- A 4-(1,1-dimethylethyl)phenyl group at position 2 enhances HDL elevation in rats (plasma HDL +40% at 10 mg/kg) .

- Bromine at position 6 optimizes therapeutic margins (ED₅₀ = 5 mg/kg) by slowing metabolic degradation .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.